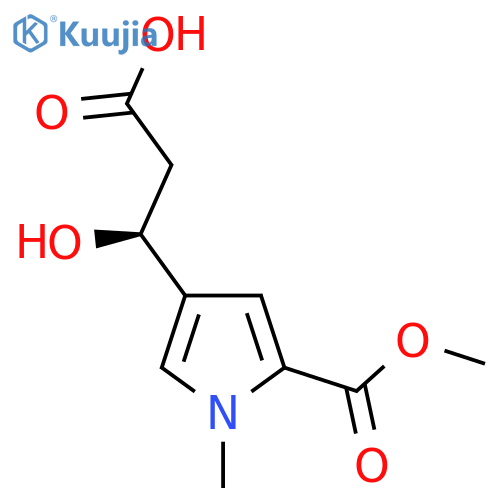

Cas no 2227650-07-7 ((3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid)

(3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid

- 2227650-07-7

- EN300-1736872

- (3S)-3-hydroxy-3-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]propanoic acid

-

- インチ: 1S/C10H13NO5/c1-11-5-6(8(12)4-9(13)14)3-7(11)10(15)16-2/h3,5,8,12H,4H2,1-2H3,(H,13,14)/t8-/m0/s1

- InChIKey: GVJXFNXJEWBZIZ-QMMMGPOBSA-N

- SMILES: O[C@@H](CC(=O)O)C1C=C(C(=O)OC)N(C)C=1

計算された属性

- 精确分子量: 227.07937252g/mol

- 同位素质量: 227.07937252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 16

- 回転可能化学結合数: 5

- 複雑さ: 280

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.8Ų

- XLogP3: -0.5

(3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1736872-0.5g |

(3S)-3-hydroxy-3-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]propanoic acid |

2227650-07-7 | 0.5g |

$1968.0 | 2023-09-20 | ||

| Enamine | EN300-1736872-5.0g |

(3S)-3-hydroxy-3-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]propanoic acid |

2227650-07-7 | 5g |

$5949.0 | 2023-06-04 | ||

| Enamine | EN300-1736872-5g |

(3S)-3-hydroxy-3-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]propanoic acid |

2227650-07-7 | 5g |

$5949.0 | 2023-09-20 | ||

| Enamine | EN300-1736872-0.25g |

(3S)-3-hydroxy-3-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]propanoic acid |

2227650-07-7 | 0.25g |

$1887.0 | 2023-09-20 | ||

| Enamine | EN300-1736872-0.1g |

(3S)-3-hydroxy-3-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]propanoic acid |

2227650-07-7 | 0.1g |

$1804.0 | 2023-09-20 | ||

| Enamine | EN300-1736872-2.5g |

(3S)-3-hydroxy-3-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]propanoic acid |

2227650-07-7 | 2.5g |

$4019.0 | 2023-09-20 | ||

| Enamine | EN300-1736872-1.0g |

(3S)-3-hydroxy-3-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]propanoic acid |

2227650-07-7 | 1g |

$2050.0 | 2023-06-04 | ||

| Enamine | EN300-1736872-1g |

(3S)-3-hydroxy-3-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]propanoic acid |

2227650-07-7 | 1g |

$2050.0 | 2023-09-20 | ||

| Enamine | EN300-1736872-10g |

(3S)-3-hydroxy-3-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]propanoic acid |

2227650-07-7 | 10g |

$8819.0 | 2023-09-20 | ||

| Enamine | EN300-1736872-10.0g |

(3S)-3-hydroxy-3-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]propanoic acid |

2227650-07-7 | 10g |

$8819.0 | 2023-06-04 |

(3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid 関連文献

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963

(3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acidに関する追加情報

Introduction to (3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic Acid (CAS No. 2227650-07-7)

(3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2227650-07-7, belongs to a class of molecules that exhibit promising properties for further research and development in medicinal applications.

The molecular structure of (3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid incorporates several key functional groups, including hydroxyl, methoxycarbonyl, and methyl substituents, which contribute to its complex reactivity and interaction with biological targets. The presence of these groups makes it a valuable scaffold for designing novel therapeutic agents that can modulate various biological pathways.

In recent years, there has been a growing interest in exploring the pharmacological potential of heterocyclic compounds, particularly those derived from pyrrole moieties. The pyrrol ring system is well-known for its role in many bioactive natural products and synthetic drugs, making it a highly sought-after motif in drug discovery efforts. The specific configuration of the stereocenter at the 3-position of the pyrrol ring in (3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid adds an additional layer of complexity and specificity to its interactions with biological molecules.

One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. Researchers have been exploring synthetic routes to modify the core structure of (3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid to develop new derivatives with enhanced pharmacological properties. These derivatives could potentially target a wide range of diseases, including inflammatory disorders, metabolic syndromes, and neurodegenerative conditions.

The synthesis of such complex molecules often involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as catalytic asymmetric reactions, has been particularly effective in constructing the stereodefined core structure of this compound. These methods not only provide access to enantiomerically pure forms but also allow for the introduction of additional functional groups in a controlled manner.

Recent studies have highlighted the importance of understanding the stereochemical aspects of heterocyclic compounds in their biological activity. The enantiomeric purity of (3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid plays a crucial role in determining its efficacy and safety profiles. This has led to increased interest in developing efficient methods for the resolution and separation of racemic mixtures into their individual enantiomers.

The pharmacological evaluation of (3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid has revealed several promising activities. Initial in vitro studies have shown that this compound exhibits inhibitory effects on various enzymes and receptors relevant to human health. For instance, it has been demonstrated to interact with enzymes involved in inflammation pathways, suggesting potential therapeutic benefits in managing chronic inflammatory conditions.

In addition to its anti-inflammatory properties, preliminary research indicates that this compound may also have metabolic effects. The hydroxyl and methoxycarbonyl groups present in its structure are known to be involved in various metabolic processes, making it a candidate for further investigation as a modulator of metabolic pathways. This could have implications for the treatment of metabolic syndromes such as obesity and type 2 diabetes.

The potential neuroprotective effects of (3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylopropanoic acid are also an area of active research. Neurodegenerative diseases such as Alzheimer's and Parkinson's are major health challenges worldwide, and finding new therapeutic agents that can slow down or prevent the progression of these diseases is a top priority. The unique structural features of this compound make it an attractive candidate for further exploration in this context.

The development of new drug candidates often involves extensive preclinical testing to assess their safety and efficacy before they can be moved into clinical trials. The synthesis and characterization of analogs derived from (3S)-hydroxy- 35(methoxycarbonyl)- 1-methyl- 1H-pyrrol- 35(ylpropanoic acid) are crucial steps in this process. These studies help researchers understand how different structural modifications affect the biological activity and pharmacokinetic properties of the compound.

The use of computational methods has become increasingly important in drug discovery research. Molecular modeling techniques can be used to predict how different compounds will interact with biological targets at the atomic level. This approach allows researchers to design more effective molecules with higher affinity for their intended targets while minimizing potential side effects.

The future prospects for (35hydroxy355(methoxycarbonyl)35 15methyl35 15pyrrol35 315ylpropanoic acid) are promising, with ongoing research aimed at elucidating its full pharmacological profile and developing novel derivatives with enhanced therapeutic potential. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be essential in realizing these goals.

2227650-07-7 ((3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid) Related Products

- 1262011-89-1(3-Amino-4-(trifluoromethoxy)cinnamic acid)

- 58924-66-6((furan-2-ylmethyl)(2-methylpropyl)amine)

- 1249558-72-2(Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine)

- 3537-09-5(6-Nitro-3H-imidazo[4,5-b]pyridine)

- 2137630-06-7(2-(3-Fluoropropyl)-2-methylcyclohexane-1,3-dione)

- 1314715-75-7(2-(1-aminocyclobutyl)-5-chlorophenol)

- 2353064-95-4(1-(benzyloxy)carbonyl-4-4-(methoxymethyl)phenylpyrrolidine-3-carboxylic acid)

- 2229141-56-2(tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate)

- 1414874-23-9((2R)-3-amino-2-fluoropropanoic acid hydrochloride)

- 2214243-55-5(rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate)